4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 946299-89-4
VCID: VC11976062
InChI: InChI=1S/C22H28N2O4S/c1-3-5-15-28-20-12-9-18(10-13-20)22(25)23-19-11-8-17-7-6-14-24(21(17)16-19)29(26,27)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Molecular Formula: C22H28N2O4S
Molecular Weight: 416.5 g/mol

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

CAS No.: 946299-89-4

Cat. No.: VC11976062

Molecular Formula: C22H28N2O4S

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide - 946299-89-4

Specification

CAS No. 946299-89-4
Molecular Formula C22H28N2O4S
Molecular Weight 416.5 g/mol
IUPAC Name 4-butoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Standard InChI InChI=1S/C22H28N2O4S/c1-3-5-15-28-20-12-9-18(10-13-20)22(25)23-19-11-8-17-7-6-14-24(21(17)16-19)29(26,27)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25)
Standard InChI Key BZALDPKHTDKLLM-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Canonical SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2

Introduction

Chemical Identity and Structural Features

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (Compound ID: G504-0472) is a synthetic small molecule with a molecular formula of C₂₂H₂₈N₂O₄S and a molecular weight of 416.54 g/mol . Its structure integrates three key components:

  • A tetrahydroquinoline backbone (1,2,3,4-tetrahydroquinolin-7-yl), which confers rigidity and potential bioactivity.

  • An ethanesulfonyl group (-SO₂CH₂CH₃) attached to the nitrogen atom of the tetrahydroquinoline ring, enhancing solubility and metabolic stability.

  • A 4-butoxybenzamide moiety linked to the tetrahydroquinoline core via an amide bond, contributing to hydrophobic interactions in biological systems.

Stereochemical and Electronic Properties

The compound is achiral, as confirmed by its stereochemical designation (Stereo: ACHIRAL) . Computational analyses predict a logP value of 3.88, indicating moderate lipophilicity, and a polar surface area of 62.066 Ų, suggesting moderate permeability across biological membranes . The hydrogen bond donor and acceptor counts (1 and 7, respectively) further refine its pharmacokinetic profile, balancing solubility and membrane penetration .

Physicochemical and Computational Data

The following table summarizes key physicochemical parameters derived from experimental and computational studies :

PropertyValue
Molecular FormulaC₂₂H₂₈N₂O₄S
Molecular Weight (g/mol)416.54
logP3.8807
logD3.8806
Polar Surface Area (Ų)62.066
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
SMILES NotationCCCCOc1ccc(cc1)C(Nc1ccc2c(CCCN2S(CC)(=O)=O)c1)=O

The SMILES string reveals the compound’s connectivity: the butoxy chain (CCCCO-) is para to the benzamide group, which is bonded to the tetrahydroquinoline nitrogen. The ethanesulfonyl group (-SO₂CH₂CH₃) occupies the 1-position of the tetrahydroquinoline ring .

Computational Modeling and Drug-Likeness

ADMET Predictions

  • Absorption: The compound’s logP and polar surface area suggest moderate oral bioavailability.

  • Metabolism: The ethanesulfonyl group may resist oxidative degradation by cytochrome P450 enzymes, extending half-life.

  • Toxicity: Preliminary in silico screenings indicate low risk of hepatotoxicity or cardiotoxicity.

Molecular Docking Studies

Docking simulations with bacterial DNA gyrase (PDB: 1KZN) reveal favorable binding energies (-9.2 kcal/mol), driven by hydrogen bonds between the sulfonamide oxygen and Arg76 residue .

Challenges and Future Directions

Solubility Optimization

The compound’s aqueous solubility (-3.92 logSw) limits in vivo efficacy . Strategies to address this include:

  • Nanoparticle Encapsulation: Using PLGA-based carriers to improve bioavailability.

  • Salt Formation: Screening hydrochloride or sodium salts to enhance crystallinity.

Target Validation

Further studies are needed to identify precise molecular targets. Proteome-wide profiling (e.g., KINOMEscan) could elucidate off-target effects and refine therapeutic windows.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator